(2,5-Diethoxyphenyl)boronic acid
Description
(2,5-Diethoxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two ethoxy (-OCH₂CH₃) groups at the 2- and 5-positions and a boronic acid (-B(OH)₂) group. This structural configuration confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. The ethoxy substituents are electron-donating groups that influence the boronic acid's acidity (pKa) and binding affinity toward diols, such as carbohydrates, by modulating the boron atom's Lewis acidity .
Properties
CAS No. |
198131-85-0 |
|---|---|
Molecular Formula |
C10H15BO4 |
Molecular Weight |
210.036 |
IUPAC Name |
(2,5-diethoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
KKXIRRFIDNBKJL-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)OCC)OCC)(O)O |
Synonyms |
Boronic acid, (2,5-diethoxyphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, physicochemical properties, and biological activity of (2,5-Diethoxyphenyl)boronic acid can be contextualized by comparing it to structurally related boronic acids:
Substituent Effects on Acidity (pKa) and Reactivity
- (2,5-Dimethoxyphenyl)boronic acid : Methoxy (-OCH₃) substituents are smaller and less lipophilic than ethoxy groups. The pKa of methoxy-substituted boronic acids is typically higher (~8.5–9.5) due to reduced electron withdrawal, limiting their utility in physiological environments (pH ~7.4) .
- (2,5-Dichlorophenyl)boronic acid (CAS 135145-90-3): Chlorine atoms are electron-withdrawing, lowering the pKa (~7.2–7.8) and enhancing diol-binding kinetics. This compound exhibits higher reactivity in aqueous media but may suffer from hydrolytic instability .
- (2,5-Difluorophenyl)boronic acid : Fluorine substituents offer moderate electron withdrawal, balancing pKa (~7.5–8.0) and stability. This derivative is often used in sensors and medicinal chemistry due to improved metabolic stability compared to chloro analogs .
However, the larger substituents may reduce binding affinity toward small diols like glucose .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
